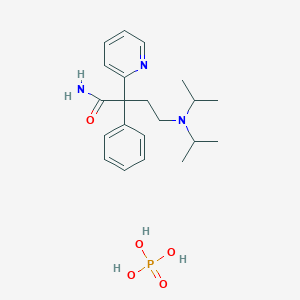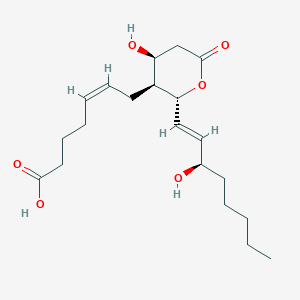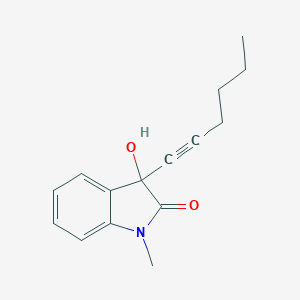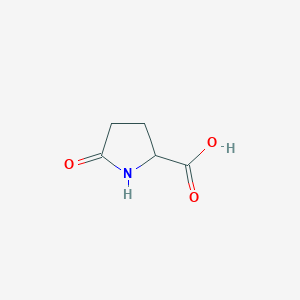
Fosfato de disopiramida
Descripción general
Descripción
Disopyramide phosphate is an antiarrhythmic drug available for oral administration in immediate-release capsules containing 100 mg or 150 mg of disopyramide base, present as the phosphate . It is a Type 1 antiarrhythmic drug, similar to procainamide and quinidine .
Synthesis Analysis
Disopyramide was selected from more than 500 compounds synthesized for the research program of new antiarrhythmic agents . Its chemical structures resemble the synthetic muscarinic antagonist, lachesine, which explains its anticholinergic property .
Molecular Structure Analysis
The structural formula of disopyramide phosphate is C21H29N3O∙H3PO4 . Crystal structure analysis of pure disopyramide revealed closely associated disopyramide molecules aggregates via amide–amide dimer synthon through the N–H∙∙∙O hydrogen bond .
Chemical Reactions Analysis
Disopyramide phosphate slows the impulse conduction through the AV node and prolongs the duration of the action potential of normal cardiac cells in atrial and ventricular tissues .
Physical And Chemical Properties Analysis
Disopyramide phosphate is freely soluble in water, and the free base (pKa 10.4) has an aqueous solubility of 1 mg/mL . The chloroform: water partition coefficient of the base is 3.1 at pH 7.2 .
Aplicaciones Científicas De Investigación
Eficacia antiarrítmica
Disopyramide phosphate se utiliza en terapia intravenosa por su eficacia antiarrítmica . Se ha administrado a pacientes con episodios de arritmia, incluyendo tanto supraventricular como ventricular . El fármaco ha demostrado eficacia contra la arritmia supraventricular y particularmente contra la arritmia ventricular con toxicidad mínima .
Tratamiento del aleteo auricular
En pacientes con aleteo auricular, se ha encontrado que el fosfato de disopiramida convierte el ritmo a sinusal en el 38% de los casos .
Tratamiento de la fibrilación auricular
El this compound se ha utilizado para tratar la fibrilación auricular, con una tasa de conversión al ritmo sinusal del 20% .
Tratamiento de la taquicardia auricular paroxística
El fármaco también se ha utilizado en el tratamiento de la taquicardia auricular paroxística, logrando una tasa de conversión al ritmo sinusal del 33% .
Tratamiento de la taquicardia ventricular
El this compound ha demostrado eficacia en el tratamiento de la taquicardia ventricular sostenida, con una tasa de conversión al ritmo sinusal del 50% . También ha sido eficaz para suprimir la taquicardia ventricular no sostenida en el 75% de los pacientes .
Tratamiento de las contracciones ventriculares prematuras
El fármaco se ha utilizado para tratar contracciones ventriculares prematuras frecuentes, logrando una tasa de supresión superior al 50% .
Análisis de la estructura cristalina
La estructura cristalina del this compound se ha estudiado por sus posibles aplicaciones en la mejora de las propiedades fisicoquímicas de los principios farmacéuticos activos
Mecanismo De Acción
Target of Action
Disopyramide phosphate is a Type 1 antiarrhythmic drug , similar to procainamide and quinidine . It primarily targets the sodium channels in the cardiac myocytes .
Mode of Action
Disopyramide phosphate interferes directly with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It depresses the increase in sodium permeability of the cardiac myocyte during Phase 0 of the cardiac action potential, decreasing the inward sodium current . This results in an increased threshold for excitation and a decreased upstroke velocity .
Biochemical Pathways
Disopyramide phosphate’s action on sodium channels affects the cardiac action potential . It shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . It also prolongs conduction in accessory pathways .
Pharmacokinetics
Disopyramide phosphate exhibits high bioavailability . It is metabolized in the liver, primarily through CYP3A4-mediated processes . The elimination half-life ranges from 4 to 10 hours , and about 80% of the drug is excreted renally . The drug shows a variable degree of protein binding (50% to 65%), which is concentration-dependent .
Result of Action
Disopyramide phosphate has a negative inotropic effect on the ventricular myocardium, significantly decreasing contractility . It also has an anticholinergic effect on the heart, which accounts for many of its adverse side effects .
Action Environment
The action of disopyramide phosphate can be influenced by various environmental factors. For instance, renal failure or myocardial infarction can prolong the drug’s elimination half-life . Additionally, the drug’s protein binding is highly dependent on concentration, with the unbound (free) fraction increasing with increasing drug concentration . This suggests that changes in the drug’s concentration in the body, due to factors such as dose adjustments or interactions with other drugs, could significantly impact its therapeutic effectiveness.
Safety and Hazards
Direcciones Futuras
Despite rarely used now for heart rhythm abnormalities because of the availability of newer drugs that provided better efficacy and favorable side effect profiles, disopyramide is still the drug of choice for vagally mediated atrial fibrillation such as sleep-induced or atrial fibrillation in athlete groups . It is also a third-line antiarrhythmic agent for a patient with coronary artery disease . In a patient with atrial fibrillation and hypertrophic obstructive cardiomyopathy (HOCM), disopyramide is the selected agent other than amiodarone because it can decrease the left ventricular outflow tract (LVOT) gradient .
Análisis Bioquímico
Biochemical Properties
Disopyramide phosphate interferes directly with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It has a depressant action on the heart similar to that of guanidine . It also possesses some anticholinergic and local anesthetic properties .
Cellular Effects
At therapeutic plasma levels, disopyramide phosphate shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . It has little effect on AV-nodal and His-Purkinje conduction times or QRS duration . Prolongation of conduction in accessory pathways occurs .
Molecular Mechanism
Disopyramide phosphate is a Type 1 antiarrhythmic drug, similar to procainamide and quinidine . It inhibits the fast sodium channels . In animal studies, disopyramide phosphate decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells .
Temporal Effects in Laboratory Settings
The elimination half-life of disopyramide phosphate varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction . There exists an extremely variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration .
Dosage Effects in Animal Models
In animal studies, disopyramide phosphate has shown to decrease the rate of diastolic depolarization in cells with augmented automaticity . The specific effects of varying dosages in animal models are not mentioned in the available resources.
Metabolic Pathways
Disopyramide phosphate is metabolized to N-desisopropyl disopyramide in the liver, with approximately 50 percent of the parent drug excreted unchanged .
Propiedades
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O.H3O4P/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;1-5(2,3)4/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDDQFMPGMYYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3737-09-5 (Parent) | |
| Record name | Disopyramide phosphate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30944685 | |
| Record name | 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>65.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
22059-60-5 | |
| Record name | Disopyramide phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disopyramide phosphate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISOPYRAMIDE PHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-(ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)]pyridinium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISOPYRAMIDE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BOM1935W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)


![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)

![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)



